molecular formula C5H14ClNO B1255099 Choline chloride C-11 CAS No. 87591-54-6

Choline chloride C-11

Cat. No.: B1255099
CAS No.: 87591-54-6
M. Wt: 138.62 g/mol
InChI Key: SGMZJAMFUVOLNK-ULWFUOSBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline chloride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient involved in various biological processes. The “C-11” designation refers to the carbon-11 isotope, a radioactive form of carbon used as a tracer in medical imaging. This compound is particularly significant in detecting and monitoring cancer, especially prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline chloride C-11 is synthesized by radiolabeling choline with carbon-11. The process involves the methylation of dimethylethanolamine with carbon-11 labeled methyl iodide. The reaction typically occurs in a specialized synthesis module designed for handling radioactive materials. The reaction conditions include a controlled environment to ensure the safe handling of the radioactive isotope .

Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce carbon-11. The carbon-11 is then incorporated into choline through a series of chemical reactions. The entire process is conducted under stringent safety protocols to manage the radioactive nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Choline chloride C-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Choline chloride C-11 has a wide range of applications in scientific research:

Mechanism of Action

Choline chloride C-11 works by being incorporated into phosphatidylcholine, a major component of cell membranes. Cancer cells, which have higher rates of cell membrane synthesis, take up more this compound compared to normal cells. This increased uptake allows for the visualization of tumors during PET imaging. The compound is phosphorylated by choline kinase into phosphorylcholine, which gets trapped inside the cell, making it an effective marker for cellular proliferation .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific uptake in cancer cells, making it a valuable tool in the early detection and monitoring of cancer.

Properties

Key on ui mechanism of action

Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism.

CAS No.

87591-54-6

Molecular Formula

C5H14ClNO

Molecular Weight

138.62 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1;

InChI Key

SGMZJAMFUVOLNK-ULWFUOSBSA-M

SMILES

C[N+](C)(C)CCO.[Cl-]

Isomeric SMILES

C[N+](C)([11CH3])CCO.[Cl-]

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Key on ui other cas no.

87591-54-6

solubility

Soluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline chloride C-11
Reactant of Route 2
Reactant of Route 2
Choline chloride C-11
Reactant of Route 3
Reactant of Route 3
Choline chloride C-11
Reactant of Route 4
Reactant of Route 4
Choline chloride C-11
Reactant of Route 5
Choline chloride C-11
Reactant of Route 6
Choline chloride C-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.